molecular formula C20H22N4O2S B2467970 N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide CAS No. 727666-53-7

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide

Cat. No.: B2467970
CAS No.: 727666-53-7
M. Wt: 382.48
InChI Key: NLJJVZHGNYMKSU-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is a hybrid molecule combining a benzenesulfonamide scaffold with a 1,2,3-triazole moiety linked via a cyclohexyl bridge. This structure is designed to leverage the pharmacological properties of both components: benzenesulfonamide is a well-known pharmacophore in enzyme inhibition (e.g., cyclooxygenases, carbonic anhydrases), while the 1,2,3-triazole group enhances bioavailability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-[2-(4-phenyltriazol-1-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-27(26,17-11-5-2-6-12-17)22-18-13-7-8-14-20(18)24-15-19(21-23-24)16-9-3-1-4-10-16/h1-6,9-12,15,18,20,22H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJJVZHGNYMKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from an amine through diazotization followed by azidation. The alkyne can be prepared through various methods, including the dehydrohalogenation of a halide.

The key step in the synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,2,3-triazole ring. This reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts . The final step involves the sulfonation of the triazole derivative to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and cyclohexyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide may share similar characteristics due to the presence of the triazole ring.

Case Studies and Findings

  • A study synthesized various 4-phenyl-[1,2,3]-triazole derivatives and evaluated their antimycobacterial activity against multiple-drug-resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds could inhibit the growth of the bacteria effectively .
  • Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. This suggests a potential for this compound to function similarly in combating bacterial infections .

Anticancer Potential

The triazole scaffold has been recognized for its anticancer properties. Compounds with this structure have demonstrated activity against various cancer cell lines.

Research Insights

  • Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, certain derivatives showed GI50 values indicating effective growth inhibition .
  • A review of pyrazole and triazole compounds emphasized their role in drug discovery for cancer treatment. The mechanisms of action often involve targeting specific pathways associated with tumor growth and proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide-containing compounds is another area of interest.

Relevant Studies

  • Sulfonamide derivatives have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation through various biochemical pathways. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced anti-inflammatory activity .

Summary of Applications

Application TypeDescriptionCase Study Reference
Antimicrobial ActivityEffective against Mycobacterium tuberculosis and other bacterial strains ,
Anticancer PotentialCytotoxic effects on cancer cell lines (e.g., MCF7, NCI-H460) ,
Anti-inflammatory PropertiesReduces inflammation through biochemical pathways ,

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The benzenesulfonamide group can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell processes or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzenesulfonamide-triazole hybrids, differing in substituents, linker groups, and biological targets. Key analogues include:

Compound Name Core Structure Differences Biological Target Reference
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide Cyclohexyl linker, no additional substitution Under investigation N/A
4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide (6c) Hydrazineylidene-ethyl linker, pyrimidinyl substitution COX-2 inhibitor
N-substituted-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetyl)hydrazine-1-carbothioamide (5–6) Acetyl-hydrazine linker, carbothioamide substitution MMP-2/9 inhibition
N-cyclohexyl-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (6b) Imidazopyridine core, phenyl-triazole substitution Anticancer/antimicrobial
N-(2-iodophenyl)-4-methyl-N-(2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)allyl)benzenesulfonamide Allyl linker, iodophenyl substitution Synthetic intermediate

Key Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Triazole Position : 1,4-substituted triazoles (common in CuAAC products) enhance hydrogen bonding with enzyme active sites .
  • Linker Flexibility : Cyclohexyl linkers (as in the target compound) may improve membrane permeability compared to rigid aromatic linkers .
  • Substituent Effects : Pyrimidinyl or thiazolyl groups (e.g., 6b–c) increase selectivity for COX-2 over COX-1 by occupying secondary binding pockets .

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis (e.g., 3-step yield of 16% for compound in ) reduces scalability.
  • Biological Data Gaps : The target compound lacks reported IC50 values or in vivo efficacy data, limiting direct comparison with analogues.

Biological Activity

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects observed in various studies.

Chemical Structure and Properties

The compound this compound consists of a triazole ring linked to a cyclohexyl group and a benzenesulfonamide moiety. The structural formula can be represented as follows:

C23H26N4O2S\text{C}_{23}\text{H}_{26}\text{N}_4\text{O}_2\text{S}

This structure contributes to its diverse biological properties, particularly in anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Key steps include the formation of the triazole ring via azide-alkyne cycloaddition reactions and subsequent functionalization to introduce the sulfonamide group. Detailed synthetic routes have been documented in various studies .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF-715.63
Compound BA54912.30
Compound CHeLa10.50

These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Studies indicate that triazole derivatives possess antifungal and antibacterial properties:

Microorganism Activity Minimum Inhibitory Concentration (MIC) Reference
Candida albicansStrong antifungal0.5 µg/mL
Staphylococcus aureusModerate antibacterial32 µg/mL
Escherichia coliWeak antibacterial>64 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the potency of the compound against cancer and microbial targets.
  • Triazole Ring Variations : Different substitutions on the triazole ring have been shown to enhance or diminish biological activity, indicating that careful design is crucial for optimizing efficacy .

Case Studies

One notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Additionally, another study focused on its antimicrobial efficacy against resistant strains of bacteria and fungi, demonstrating significant activity against strains that were previously difficult to treat with conventional antibiotics .

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